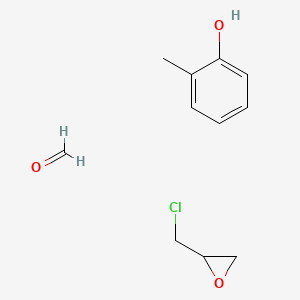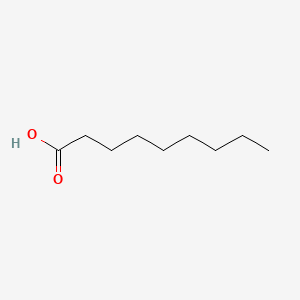
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate
描述
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 690261-84-8 . It has a molecular weight of 283.39 . The IUPAC name of this compound is tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code of this compound is 1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I have.科学研究应用
TBAT has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as antifungal agents and antiviral agents. It has also been used in the study of enzyme inhibition, as it has been found to inhibit the activity of both cytochrome P450 enzymes and phosphodiesterases. TBAT has also been used in the study of protein-protein interactions, as it has been found to bind to multiple proteins.
作用机制
Target of Action
The primary targets of “Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate” are currently unknown. This compound is a chemical intermediate and its targets would depend on the final active pharmaceutical ingredient it is used to synthesize .
Mode of Action
The interaction with its targets and the resulting changes would be determined by the final compound it is used to produce .
Biochemical Pathways
The final compounds synthesized using this intermediate could potentially influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic profile of the final synthesized compound would provide insights into its bioavailability .
Result of Action
The effects would be determined by the final compound it is used to produce .
Action Environment
The action environment of “this compound” would depend on the final compound it is used to synthesize. Factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
实验室实验的优点和局限性
The use of TBAT in lab experiments has several advantages. First, it is relatively easy to synthesize TBAT, making it an accessible compound for researchers. Second, TBAT has a wide range of biochemical and physiological effects, making it an attractive compound to study in the lab. Finally, TBAT has been found to bind to multiple proteins, making it a useful tool for studying protein-protein interactions.
However, there are also some limitations to using TBAT in lab experiments. First, TBAT has a relatively short half-life, making it difficult to study over extended periods of time. Second, TBAT has not been fully characterized, making it difficult to predict its effects in certain situations. Finally, TBAT has been found to have anti-inflammatory and anti-cancer properties, which can complicate the interpretation of results in certain experiments.
未来方向
There are a number of potential future directions for the use of TBAT in scientific research. First, TBAT could be used to study the effects of enzyme inhibition on various physiological processes. Second, TBAT could be used to study the effects of protein-protein interactions on various biochemical processes. Third, TBAT could be used to study the effects of drug synthesis on various biological systems. Fourth, TBAT could be used to study the effects of anti-inflammatory and anti-cancer properties on various biological systems. Finally, TBAT could be used to study the effects of other organic compounds on various biological processes.
安全和危害
The safety information available indicates that this compound is associated with some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKCAMIECRTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690261-84-8 | |
| Record name | tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)












